molecular formula C12H9N3O4S B215373 2-({2,4-Bisnitrophenyl}sulfanyl)-5-methylpyridine

2-({2,4-Bisnitrophenyl}sulfanyl)-5-methylpyridine

Cat. No. B215373
M. Wt: 291.28 g/mol
InChI Key: AKWKXFMCOJEAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2,4-Bisnitrophenyl}sulfanyl)-5-methylpyridine is a chemical compound that is widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and is known for its ability to inhibit certain enzymes. In

Mechanism of Action

The mechanism of action of 2-({2,4-Bisnitrophenyl}sulfanyl)-5-methylpyridine involves the inhibition of xanthine oxidase and nitric oxide synthase enzymes. Xanthine oxidase is an enzyme involved in the production of uric acid, which is a key factor in the development of gout. Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, which plays a role in the regulation of blood pressure and inflammation. Inhibition of these enzymes by 2-({2,4-Bisnitrophenyl}sulfanyl)-5-methylpyridine can lead to a reduction in uric acid levels and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2,4-Bisnitrophenyl}sulfanyl)-5-methylpyridine have been studied extensively. This compound has been shown to reduce uric acid levels in animal models of gout and to reduce inflammation in models of arthritis. It has also been shown to have potential therapeutic effects in cardiovascular diseases by reducing oxidative stress and improving endothelial function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({2,4-Bisnitrophenyl}sulfanyl)-5-methylpyridine in lab experiments is its ability to selectively inhibit xanthine oxidase and nitric oxide synthase enzymes. This allows for the study of these enzymes and their role in disease progression. However, one limitation is that this compound may not be suitable for in vivo studies due to its potential toxicity.

Future Directions

There are several future directions for the study of 2-({2,4-Bisnitrophenyl}sulfanyl)-5-methylpyridine. One area of interest is the development of new therapeutic agents based on this compound for the treatment of gout, inflammation, and cardiovascular diseases. Another area of interest is the study of the mechanism of action of this compound and its potential for the development of new drugs targeting xanthine oxidase and nitric oxide synthase enzymes. Additionally, further research is needed to determine the safety and efficacy of this compound in in vivo studies.
Conclusion:
In conclusion, 2-({2,4-Bisnitrophenyl}sulfanyl)-5-methylpyridine is a chemical compound with unique properties that make it a valuable tool in scientific research. Its ability to selectively inhibit xanthine oxidase and nitric oxide synthase enzymes has made it a promising candidate for the development of new therapeutic agents for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential for the development of new drugs.

Synthesis Methods

The synthesis method of 2-({2,4-Bisnitrophenyl}sulfanyl)-5-methylpyridine involves the reaction of 2,4-dinitrophenyl hydrazine with 2-chloro-5-methylpyridine in the presence of a base. The resulting intermediate is then reacted with sodium sulfide to form the final product. This method is relatively simple and yields high purity of the compound.

Scientific Research Applications

2-({2,4-Bisnitrophenyl}sulfanyl)-5-methylpyridine has been widely used in scientific research for its ability to inhibit certain enzymes such as xanthine oxidase and nitric oxide synthase. This compound has been studied for its potential therapeutic effects in various diseases such as gout, inflammation, and cardiovascular diseases. It has also been used as a tool in biochemical and physiological studies to understand the mechanisms of these enzymes and their role in disease progression.

properties

Product Name

2-({2,4-Bisnitrophenyl}sulfanyl)-5-methylpyridine

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-5-methylpyridine

InChI

InChI=1S/C12H9N3O4S/c1-8-2-5-12(13-7-8)20-11-4-3-9(14(16)17)6-10(11)15(18)19/h2-7H,1H3

InChI Key

AKWKXFMCOJEAHL-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CN=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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